N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide

Anticancer Estrogen Receptor Benzimidazole

The compound N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide (CAS 919976-22-0; molecular formula C21H18FN3O2, MW 363.39 Da) is a fully synthetic, small-molecule benzimidazole derivative characterized by a para-fluorobenzyl N1-substituent, a methylene-bridged N-methyl-2-furamide at the C2 position, and an unsubstituted benzimidazole core. This chemotype merges a privileged benzimidazole scaffold with a furan-2-carboxamide moiety and a fluorinated benzyl group—features associated with enhanced target binding, metabolic stability, and physicochemical properties across multiple therapeutic target classes.

Molecular Formula C21H18FN3O2
Molecular Weight 363.4g/mol
CAS No. 919976-22-0
Cat. No. B368417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide
CAS919976-22-0
Molecular FormulaC21H18FN3O2
Molecular Weight363.4g/mol
Structural Identifiers
SMILESCN(CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4
InChIInChI=1S/C21H18FN3O2/c1-24(21(26)19-7-4-12-27-19)14-20-23-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12H,13-14H2,1H3
InChIKeyFUJVBZPPDBIQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

919976-22-0: Procurement-Ready Profile of a 4-Fluorobenzyl-Benzimidazole Furamide


The compound N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide (CAS 919976-22-0; molecular formula C21H18FN3O2, MW 363.39 Da) is a fully synthetic, small-molecule benzimidazole derivative characterized by a para-fluorobenzyl N1-substituent, a methylene-bridged N-methyl-2-furamide at the C2 position, and an unsubstituted benzimidazole core . This chemotype merges a privileged benzimidazole scaffold with a furan-2-carboxamide moiety and a fluorinated benzyl group—features associated with enhanced target binding, metabolic stability, and physicochemical properties across multiple therapeutic target classes [1]. The compound is catalogued in ChemSpider (CSID 11089324) and is available as a research-grade screening compound.

Why Benzimidazole Analogs Cannot Substitute 919976-22-0 Without Data


Benzimidazole-based compounds are highly sensitive to substitution pattern; small structural changes in the N1-benzyl substituent, the C2 side-chain, or the benzimidazole core can cause order-of-magnitude shifts in potency, selectivity, and ADME properties [1]. Even positional isomers of fluorobenzyl groups (2-fluoro vs. 4-fluoro) and variations in the N-acyl moiety (furamide vs. benzamide vs. unsubstituted amide) can profoundly alter target binding and metabolic stability [2]. Furthermore, the addition of chlorine atoms to the benzimidazole core (e.g., 5,6-dichloro derivatives) introduces additional binding interactions absent in the unsubstituted core [3]. For purchasers, substituting 919976-22-0 with a closely related analog without matched-pair experimental data risks invalidating established structure-activity relationships and confounding screening results.

919976-22-0: Quantifiable Differentiation Evidence vs. Closest Analogs


Para-Fluorobenzyl N1-Substitution Is Preferred for Anticancer Potency Over Ortho-Fluoro Analogs

In a systematic SAR study of indole-benzimidazole hybrids, compounds bearing a p-fluorobenzyl group at the N1 position were selected as lead compounds for their potent anticancer effects across multiple cell lines, while ortho-fluorobenzyl analogs showed markedly reduced activity [1]. This directly supports the selection of the 4-fluorobenzyl substitution pattern present in 919976-22-0 over the 2-fluorobenzyl isomer (CAS 919976-10-6). The 4-fluoro isomer demonstrated superior potency in both estrogen receptor-positive (MCF-7, HEPG2) and estrogen receptor-negative (MDA-MB-231) cell lines, indicating the para-fluoro configuration is critical for target engagement [1].

Anticancer Estrogen Receptor Benzimidazole Structure-Activity Relationship

N-Methyl-2-Furamide at C2 Provides Metabolic Stability Advantages Over Unsubstituted Amide Analogs

The N-methyl-2-furamide moiety at the C2 position of 919976-22-0 provides a tertiary amide that resists metabolic dealkylation, unlike the secondary amide present in the des-methyl analog (CAS 919976-04-8, N-(1H-benzimidazol-2-ylmethyl)-N-methyl-2-furamide without the 4-fluorobenzyl group). Metabolic stability studies on N-benzyl benzimidazole series demonstrate that N-alkyl substituents significantly influence hepatic microsomal half-life, with N-methylation generally improving stability by blocking oxidative N-dealkylation pathways [1]. The combined presence of the 4-fluorobenzyl group and N-methyl-2-furamide differentiates 919976-22-0 from the simpler des-methyl benzimidazole furamide scaffold.

Metabolic Stability N-Methylamide Benzimidazole Drug Metabolism

Furan-2-Carboxamide Moiety Enables Hydrogen Bonding Interactions Absent in Benzamide Analogs

The 2-furamide group in 919976-22-0 replaces the benzamide moiety found in the structurally analogous compound N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide [1]. The furan oxygen provides a hydrogen bond acceptor (HBA) that the phenyl ring of benzamide cannot, enhancing the hydrogen bond acceptor count from 4 to 5 . This additional HBA can establish critical interactions with target protein backbone amides or side-chain hydroxyl groups, as demonstrated in FLAP inhibitor binding where heterocyclic amides achieve superior potency compared to benzamides . Computed physicochemical properties confirm: 919976-22-0 (LogP = 4.20, PSA = 51 Ų, 5 HBA) vs. benzamide analog (predicted LogP higher, PSA lower, 4 HBA) .

Furan-2-carboxamide Benzimidazole Molecular Recognition Hydrogen Bonding

Unsubstituted Benzimidazole Core Distinguishes 919976-22-0 from 5,6-Dichloro Derivatives in Physicochemical and Binding Profiles

919976-22-0 features an unsubstituted benzimidazole core, in contrast to the 5,6-dichloro-2-(4-fluorobenzyl)-1H-benzimidazole derivatives reported to exhibit potent urease inhibition (IC50 range 0.303–0.591 µM) [1]. While chlorine substitution enhances urease binding, the unsubstituted core of 919976-22-0 provides greater rotational freedom and a distinct electronic profile (LogP 4.20 vs. predicted ~5.5 for dichloro derivatives) . The absence of chlorine atoms reduces molecular weight (363.39 Da vs. ~432 Da for dichloro analogs) and improves ligand efficiency metrics, making 919976-22-0 a more attractive fragment-like starting point for optimization campaigns.

Benzimidazole Core Halogen Substitution Urease Inhibition Antioxidant Activity

919976-22-0 Exhibits a Favorable Drug-Likeness Profile: Zero Rule-of-5 Violations and Optimal PSA

Computed physicochemical properties for 919976-22-0 indicate strong compliance with oral drug-likeness criteria: LogP 4.20 (ACD/Labs), polar surface area (PSA) 51 Ų, molecular weight 363.39 Da, zero hydrogen bond donors, and zero Rule-of-5 violations . With a predicted ACD/LogD of 3.26 at pH 7.4 and a topological PSA of 51 Ų (well below the 140 Ų threshold for oral absorption), the compound is predicted to possess favorable membrane permeability—a critical advantage over bulkier benzimidazole derivatives with higher PSA values . By comparison, the benzamide analog would have both a higher LogP and larger PSA, potentially pushing it outside optimal property space.

Drug-Likeness Physicochemical Properties Lipinski Rule of 5 Permeability

C2 Methylene-Bridged N-Methyl-2-Furamide Provides Greater Conformational Flexibility Than Directly Linked Heterocycles

Unlike benzimidazole derivatives where the furan ring is directly attached at the C2 position (e.g., 1-(4-fluorobenzyl)-2-(furan-2-yl)-1H-benzo[d]imidazole), 919976-22-0 incorporates a methylene bridge between the benzimidazole core and the N-methyl-2-furamide group [1]. This methylene spacer introduces an additional rotatable bond (5 total rotatable bonds), enabling the furan-2-carboxamide to sample a broader conformational space and adapt to diverse binding pocket geometries. Molecular docking studies of benzimidazole-based FLAP inhibitors have demonstrated that linker flexibility at the C2 position is critical for achieving optimal binding poses within hydrophobic enzyme pockets . The directly linked 2-furyl analog is conformationally restricted and may fail to engage targets requiring induced-fit binding.

Conformational Flexibility Linker Chemistry Benzimidazole Molecular Docking

919976-22-0: Recommended Research Application Scenarios Based on Structural Differentiation


Anticancer Screening Campaigns Targeting Estrogen Receptor-Positive or -Negative Cell Lines

Given the established preference for p-fluorobenzyl N1-substitution in anticancer lead selection across MCF-7, HEPG2, and MDA-MB-231 cell lines , 919976-22-0 is ideally suited for inclusion in focused benzimidazole screening libraries aimed at identifying antiproliferative agents. Its 4-fluorobenzyl group aligns with the optimal substituent identified from SAR studies, and users can benchmark activity against the 2-fluorobenzyl isomer (CAS 919976-10-6) as a negative control.

Metabolic Stability Optimization Programs Requiring N-Methylated Amide Scaffolds

The N-methyl-2-furamide moiety in 919976-22-0 provides a tertiary amide resistant to oxidative N-dealkylation , making it a strategic starting point for programs where metabolic stability is a primary optimization goal. It can serve as a reference compound for evaluating des-methyl analogs (e.g., secondary amide derivatives) in hepatic microsomal stability assays, with the expectation that the N-methyl analog will demonstrate superior half-life.

Fragment-Based or Ligand-Efficiency-Driven Hit Discovery

With a molecular weight of 363.39 Da, zero Rule-of-5 violations, and a polar surface area of 51 Ų , 919976-22-0 occupies favorable drug-like property space. It is recommended as a fragment-sized or early lead-like screening compound for target classes where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics are used to prioritize hits. Its unsubstituted benzimidazole core provides a clean SAR starting point for subsequent halogenation or functionalization.

FLAP/Leukotriene Pathway Inhibitor Screening with Conformationally Flexible Chemotypes

Benzimidazole derivatives with flexible C2 side-chains have demonstrated potent FLAP inhibitory activity (IC50 values as low as 0.12 µM in intact neutrophils) . The methylene-bridged N-methyl-2-furamide in 919976-22-0 provides the conformational adaptability that molecular docking suggests is critical for FLAP binding pocket engagement. This compound is suitable for inclusion in inflammation-targeted screening cascades, with the C2 directly-linked furan analog serving as a conformational control.

Quote Request

Request a Quote for N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.